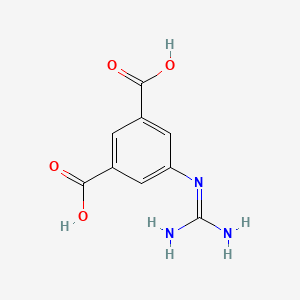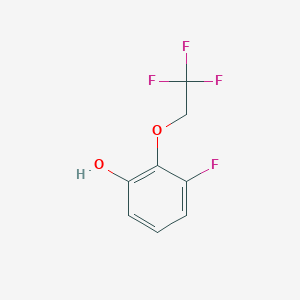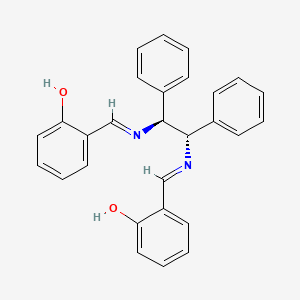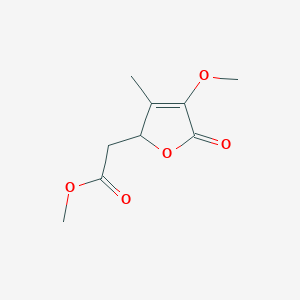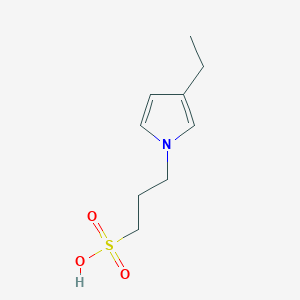
3-(3-Ethyl-1H-pyrrol-1-yl)propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethyl-1H-pyrrol-1-yl)propane-1-sulfonic acid is a heterocyclic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with an ethyl group and a propane-1-sulfonic acid group. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-1H-pyrrol-1-yl)propane-1-sulfonic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Ethyl Substitution: The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride.
Sulfonation: The propane-1-sulfonic acid group can be introduced through a sulfonation reaction using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethyl-1H-pyrrol-1-yl)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonic acid group to a sulfonate ester.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate esters.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
3-(3-Ethyl-1H-pyrrol-1-yl)propane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of conductive polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(3-Ethyl-1H-pyrrol-1-yl)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds with biological molecules, influencing their structure and function. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methyl-1H-pyrrol-1-yl)propane-1-sulfonic acid: Similar structure but with a methyl group instead of an ethyl group.
3-(3-Phenyl-1H-pyrrol-1-yl)propane-1-sulfonic acid: Contains a phenyl group instead of an ethyl group.
3-(3-Isopropyl-1H-pyrrol-1-yl)propane-1-sulfonic acid: Contains an isopropyl group instead of an ethyl group.
Uniqueness
3-(3-Ethyl-1H-pyrrol-1-yl)propane-1-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in chemistry and biology.
Properties
CAS No. |
785749-87-3 |
|---|---|
Molecular Formula |
C9H15NO3S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
3-(3-ethylpyrrol-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C9H15NO3S/c1-2-9-4-6-10(8-9)5-3-7-14(11,12)13/h4,6,8H,2-3,5,7H2,1H3,(H,11,12,13) |
InChI Key |
CXXUZBRMMMDKNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C=C1)CCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B15203471.png)

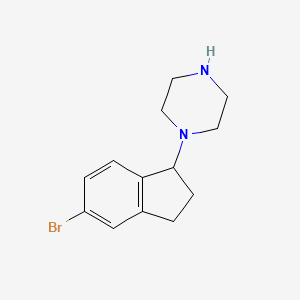

![(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15203491.png)
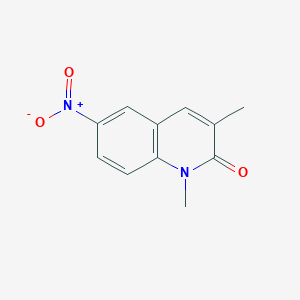
![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B15203505.png)

![Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)
